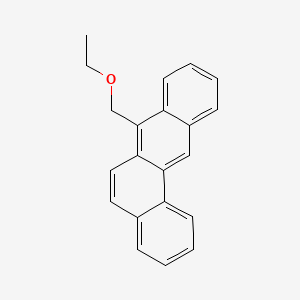

BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-

Description

BenchChem offers high-quality BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

63019-29-4 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

7-(ethoxymethyl)benzo[a]anthracene |

InChI |

InChI=1S/C21H18O/c1-2-22-14-21-18-10-6-4-8-16(18)13-20-17-9-5-3-7-15(17)11-12-19(20)21/h3-13H,2,14H2,1H3 |

InChI Key |

ASMAJOAIHOKWTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Origin of Product |

United States |

Classification and Structural Characteristics of Alkyl and Alkoxymethyl Benz a Anthracene Derivatives

BENZ(a)ANTHRACENE (B33201), 7-(ETHOXYMETHYL)- belongs to the family of substituted polycyclic aromatic hydrocarbons. The parent molecule, benz[a]anthracene, is a four-ring aromatic hydrocarbon produced during the incomplete combustion of organic matter. wikipedia.org The addition of substituents, such as alkyl or alkoxymethyl groups, to the benz[a]anthracene skeleton can significantly alter its physicochemical properties and biological activity.

The structural characteristics of these derivatives are largely dictated by the nature of the substituent at the 7-position. For instance, 7-methylbenz[a]anthracene (B135024) is a well-studied carcinogenic PAH. ca.gov The presence of a methyl group at the 7-position is known to influence the electronic properties and metabolic activation of the entire molecule.

In the case of BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-, the substituent is an ethoxymethyl group (-CH₂OCH₂CH₃). This group is larger and more complex than a simple methyl group. Key structural features include:

The Benz[a]anthracene Core: A planar, aromatic four-ring system.

The Methylene (B1212753) Bridge: A flexible -CH₂- group linking the aromatic core to the ethoxy group.

The Ethoxy Group: An -OCH₂CH₃ group which introduces a polar ether linkage and a flexible ethyl chain.

The presence of the ether oxygen and the additional ethyl group in the 7-(ethoxymethyl) substituent, compared to a 7-methyl group, is expected to influence properties such as solubility, lipophilicity, and steric interactions with biological macromolecules.

| Compound | Substituent at 7-Position | Key Structural Features |

| 7-Methylbenz[a]anthracene | -CH₃ | Simple alkyl group, relatively non-polar. |

| 7-Bromomethylbenz[a]anthracene | -CH₂Br | Contains a reactive halogen, making it a good leaving group in nucleophilic substitution reactions. |

| BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)- | -CH₂OCH₂CH₃ | Contains a flexible ether linkage, increasing polarity compared to an alkyl group. |

Academic Significance of Substituted Polycyclic Aromatic Hydrocarbons in Mechanistic Toxicology and Chemical Biology

Substituted PAHs are invaluable tools in the fields of mechanistic toxicology and chemical biology for several reasons:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the PAH core, researchers can probe the structural requirements for biological activity, such as carcinogenicity. nih.govresearchgate.net For example, studies on various methyl-substituted benz[a]anthracenes have shown that the position of the methyl group dramatically affects their carcinogenic potential, with the 7-methyl derivative being particularly potent. ca.govacs.org

Understanding Metabolic Activation: The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates, such as dihydrodiol epoxides, which can bind to DNA and initiate carcinogenesis. nih.gov Studying how different substituents influence the metabolic pathways is crucial for predicting the toxicological profiles of these compounds. For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) has been shown to be stereoselective, leading to the formation of specific dihydrodiol enantiomers. nih.gov

Probing Enzyme Active Sites: Substituted PAHs can be used as molecular probes to map the active sites of enzymes involved in their metabolism, such as cytochrome P450s. The size, shape, and electronic properties of the substituent can influence how the molecule docks into the enzyme's active site, thereby affecting the regioselectivity and stereoselectivity of its metabolism.

The study of compounds like BENZ(a)ANTHRACENE (B33201), 7-(ETHOXYMETHYL)- is significant because the introduction of an ether linkage at the 7-position provides a unique opportunity to explore the effects of increased polarity and steric bulk on the mechanisms of PAH-induced toxicity.

Research Trajectory and Objectives for Benz a Anthracene, 7 Ethoxymethyl

Established Synthetic Pathways for 7-Substituted Benz[a]anthracene Analogs

The synthesis of 7-substituted benz[a]anthracene analogs often involves multi-step sequences starting from smaller aromatic precursors or the functionalization of the pre-formed benz[a]anthracene skeleton. The regioselective introduction of a substituent at the 7-position is a key challenge due to the presence of multiple reactive sites on the polycyclic aromatic hydrocarbon (PAH) framework.

Strategies for Introducing the Ethoxymethyl Group

The introduction of an ethoxymethyl group at the 7-position of benz[a]anthracene can be achieved through a convergent synthesis, where a precursor already bearing the ethoxymethyl moiety is used to construct the tetracyclic system, or more commonly, through the late-stage functionalization of a 7-substituted benz[a]anthracene intermediate.

A plausible and widely applicable strategy involves a two-step sequence starting from 7-methylbenz[a]anthracene. The first step is the conversion of the methyl group to a more versatile functional group, such as a hydroxymethyl or a halomethyl group. For instance, the metabolic conversion of 7-methylbenz[a]anthracene to 7-hydroxymethylbenz[a]anthracene has been reported, suggesting that chemical methods for this transformation are feasible. A direct synthesis of 7-hydroxymethylbenz[a]anthracene has been described involving a multi-step reaction sequence utilizing glacial acetic acid and ethanolic sodium hydroxide (B78521), although detailed experimental conditions and yields are not extensively documented in readily available literature. nih.gov

Once the key intermediate, 7-hydroxymethylbenz[a]anthracene or 7-chloromethylbenz[a]anthracene, is obtained, the ethoxymethyl group can be introduced via a Williamson ether synthesis. This classic etherification reaction involves the deprotonation of the alcohol (in the case of 7-hydroxymethylbenz[a]anthracene) to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., ethyl iodide). Alternatively, and more directly, 7-chloromethylbenz[a]anthracene can be reacted with sodium ethoxide. The Williamson ether synthesis is a robust and well-established method for forming ethers.

Table 1: Plausible Synthetic Route to Benz[a]anthracene, 7-(ethoxymethyl)-

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 7-Methylbenz[a]anthracene | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide 2. Sodium hydroxide (aq) | 7-Hydroxymethylbenz[a]anthracene | Free-radical bromination followed by nucleophilic substitution |

| 2 | 7-Hydroxymethylbenz[a]anthracene | 1. Sodium hydride (NaH) 2. Ethyl iodide (CH₃CH₂I) | Benz[a]anthracene, 7-(ethoxymethyl)- | Williamson ether synthesis |

| Alternative Step 1 | 7-Methylbenz[a]anthracene | Thionyl chloride (SOCl₂) or similar chlorinating agent | 7-Chloromethylbenz[a]anthracene | Chlorination |

| Alternative Step 2 | 7-Chloromethylbenz[a]anthracene | Sodium ethoxide (NaOCH₂CH₃) in ethanol | Benz[a]anthracene, 7-(ethoxymethyl)- | Williamson ether synthesis |

Regioselective Synthesis Approaches for Benz[a]anthracene Derivatives

Achieving regioselectivity in the synthesis of benz[a]anthracene derivatives is a significant challenge. The substitution pattern is highly dependent on the reaction conditions and the nature of the directing groups.

For the synthesis of 7-substituted derivatives, a common strategy is to employ starting materials that favor substitution at the desired position. For example, Friedel-Crafts acylation of certain substituted naphthalenes can lead to precursors that, upon cyclization, yield the benz[a]anthracene core with a substituent at a specific position.

More advanced methods for regioselective synthesis include transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed tandem C-H activation/bis-cyclization reaction has been reported for the construction of substituted tetracyclic benz[a]anthracene derivatives with high regioselectivity. While not specifically demonstrated for the 7-ethoxymethyl derivative, these modern synthetic methods offer a powerful toolkit for accessing specifically substituted PAHs.

Advanced Chemical Transformations and Derivatization Techniques

Once Benz[a]anthracene, 7-(ethoxymethyl)- is synthesized, it can serve as a scaffold for further chemical modifications. The benz[a]anthracene ring system can undergo various transformations, although the presence of the ethoxymethyl group might influence the reactivity and regioselectivity of these reactions.

Potential transformations include:

Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxymethyl group might activate the aromatic rings towards electrophilic attack. However, the steric bulk of the substituent could direct incoming electrophiles to specific positions, away from the immediate vicinity of the 7-position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could lead to a variety of new derivatives.

Oxidation: The benz[a]anthracene core is susceptible to oxidation, particularly at the 7- and 12-positions, which can lead to the formation of quinones. The conditions for such oxidations would need to be carefully controlled to avoid degradation of the ethoxymethyl side chain.

Reduction: Catalytic hydrogenation can reduce the aromatic system, leading to partially or fully saturated derivatives. The specific conditions would determine the extent of reduction.

Modification of the Ethoxymethyl Group: The ether linkage in the ethoxymethyl group is generally stable, but it could be cleaved under harsh acidic conditions.

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

In an academic laboratory setting, the optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound, Benz[a]anthracene, 7-(ethoxymethyl)-, while minimizing the formation of side products.

For the Williamson ether synthesis step, several parameters can be optimized:

Base: The choice of base for deprotonating 7-hydroxymethylbenz[a]anthracene is critical. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions. Weaker bases like potassium carbonate might require higher temperatures and longer reaction times.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often suitable for Williamson ether synthesis.

Temperature: The reaction temperature will influence the rate of reaction. While higher temperatures can speed up the reaction, they can also promote side reactions such as elimination, particularly if the alkyl halide is sterically hindered (though not the case with ethyl iodide).

Reaction Time: The reaction time needs to be sufficient for the reaction to go to completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Table 2: Hypothetical Optimization of the Williamson Ether Synthesis for Benz[a]anthracene, 7-(ethoxymethyl)-

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Hypothetical) |

| 1 | NaH | THF | 25 | 12 | 75 |

| 2 | NaH | DMF | 25 | 8 | 85 |

| 3 | K₂CO₃ | DMF | 80 | 24 | 60 |

| 4 | NaH | THF | 65 (reflux) | 4 | 80 |

To improve the efficiency and selectivity of the etherification, phase-transfer catalysis (PTC) could be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the alkoxide from a solid or aqueous phase to an organic phase containing the alkyl halide, often leading to milder reaction conditions, faster reaction rates, and higher yields.

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a highly pure sample. The identity and purity of Benz[a]anthracene, 7-(ethoxymethyl)- would be confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzymatic Systems Involved in Phase I Metabolization

Phase I metabolism introduces or exposes functional groups on the PAH molecule, typically through oxidation, reduction, or hydrolysis. This initial step is crucial for increasing the water solubility of the compound and preparing it for subsequent conjugation reactions in Phase II.

Role of Cytochrome P450 Enzymes (CYPs) in Aryl Hydrocarbon Oxidation

The primary enzymes responsible for the oxidation of benz[a]anthracene derivatives are the Cytochrome P450 (CYP) monooxygenases. Specifically, the CYP1 family, including CYP1A1 and CYP1B1, plays a pivotal role in the metabolic activation of these compounds. nih.govnih.gov These enzymes catalyze the insertion of an oxygen atom into the aromatic ring structure, a process known as aryl hydrocarbon oxidation.

For instance, studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that CYP1A1 is primarily responsible for the formation of the anti-DMBA diol-epoxide, while CYP1B1 is mainly involved in the creation of the syn-DMBA diol-epoxide. nih.gov Given the structural similarity, it is highly probable that CYP1A1 and CYP1B1 are the key enzymes initiating the metabolic cascade of 7-(ethoxymethyl)benz[a]anthracene. The ethoxymethyl group at the 7-position can also be a site for oxidative metabolism, potentially leading to dealkylation or hydroxylation of the side chain.

Aryl Hydrocarbon Receptor (AhR) Signaling Axis and Transcriptional Regulation of Metabolic Enzymes

The expression of CYP1A1 and CYP1B1 is tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net Benz[a]anthracene and its derivatives can act as ligands for the AhR. Upon binding, the AhR-ligand complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their transcriptional activation. researchgate.net This induction of metabolic enzymes is a key mechanism by which the cell responds to exposure to PAHs. The activation of the AhR signaling pathway by 7-(ethoxymethyl)benz[a]anthracene would therefore be expected to upregulate its own metabolism.

Formation of Primary Oxidative Metabolites (e.g., Dihydrodiols, Epoxides)

The initial oxidation of the benz[a]anthracene ring by CYP enzymes results in the formation of highly reactive epoxide intermediates. nih.gov These epoxides can then undergo several metabolic fates. One major pathway involves the enzymatic hydration of the epoxide by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. nih.gov For benz[a]anthracene, several positional isomers of dihydrodiols can be formed.

Alternatively, the epoxides can rearrange non-enzymatically to form phenols. Further oxidation of the dihydrodiols by CYP enzymes can lead to the formation of diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs. nih.gov For example, the bay-region 1,2-epoxides of benz[a]anthracene derivatives have been shown to be exceptionally mutagenic. nih.gov In the case of 7-(ethoxymethyl)benz[a]anthracene, oxidation can occur at various positions on the aromatic rings, leading to a mixture of dihydrodiol and epoxide isomers. Studies on the metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene have identified various dihydrodiol metabolites, suggesting a similar pattern for the 7-ethoxymethyl derivative. nih.govnih.gov

Phase II Conjugation Pathways and Reactivity of Metabolites

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous hydrophilic molecules, which further increases their water solubility and facilitates their elimination from the body.

Formation of Sulfate (B86663) Esters and Glucuronides from Hydroxymethyl Intermediates

The hydroxylated metabolites, including phenols and dihydrodiols, formed during Phase I are substrates for Phase II conjugating enzymes. Two major conjugation reactions for these hydroxylated PAHs are sulfation and glucuronidation.

Sulfation is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite, forming a sulfate ester. uomus.edu.iq

Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxylated metabolite, forming a glucuronide conjugate. uomus.edu.iq While specific data for 7-(ethoxymethyl)benz[a]anthracene is not available, studies on other hydroxylated PAHs, such as 3-hydroxybenz[a]anthracene, have indicated that they can undergo both glucuronidation and sulfation. nih.gov

| Conjugation Pathway | Enzyme Family | Endogenous Cofactor | Resulting Conjugate |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate Ester |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate glucuronic acid (UDPGA) | Glucuronide |

Role of Hydrolases and Transferases in Metabolic Cascade

A variety of hydrolases and transferases are integral to the complete metabolic processing of 7-(ethoxymethyl)benz[a]anthracene and its metabolites.

Epoxide hydrolases (EHs) , particularly microsomal epoxide hydrolase (mEH), are critical in detoxifying the reactive epoxides formed in Phase I by converting them to the less reactive dihydrodiols. nih.gov The activity of mEH can significantly influence the balance between detoxification and activation pathways. For instance, benz[a]anthracene 1,2-diol 3,4-epoxides have been identified as moderately good substrates for epoxide hydrolase. nih.gov

Glutathione (B108866) S-transferases (GSTs) represent another crucial family of Phase II enzymes. They catalyze the conjugation of electrophilic metabolites, such as epoxides, with the endogenous antioxidant glutathione (GSH). This reaction effectively neutralizes the reactivity of these intermediates and prepares them for excretion, often as mercapturic acids.

| Enzyme | Role in Metabolic Cascade |

| Microsomal Epoxide Hydrolase (mEH) | Detoxification of reactive epoxides to form dihydrodiols. |

| Glutathione S-transferases (GSTs) | Conjugation of electrophilic metabolites with glutathione for detoxification. |

| Sulfotransferases (SULTs) | Conjugation of hydroxylated metabolites with sulfate to increase water solubility. |

| UDP-glucuronosyltransferases (UGTs) | Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion. |

Generation of Reactive Electrophilic Intermediates

The carcinogenicity of many PAHs is linked to their metabolic conversion into reactive electrophilic intermediates that can form covalent adducts with cellular nucleophiles such as DNA, RNA, and proteins. For 7-(ethoxymethyl)benz[a]anthracene, three primary mechanisms are considered for the generation of such reactive species: the formation of bay-region dihydrodiol epoxides, the formation of benzylic carbocations from the alkoxymethyl substituent, and the formation of radical cations.

Formation of Bay-Region Dihydrodiol Epoxides

A predominant pathway for the metabolic activation of benz[a]anthracene and its derivatives is the formation of bay-region dihydrodiol epoxides. epa.gov This multi-step process is catalyzed by cytochrome P450 monooxygenases and epoxide hydrolase.

The currently accepted mechanism for the metabolic activation of benz[a]anthracene involves its oxidation by mixed-function oxidases to form reactive "bay-region" diol epoxides. epa.gov These diol epoxides are known to be mutagenic in bacteria and tumorigenic in mouse skin painting assays. epa.gov The exceptional mutagenic activity of the 1,2-epoxide derivatives of benz[a]anthracene supports the hypothesis that bay-region epoxides on saturated, angular benzo-rings of unsubstituted polycyclic aromatic hydrocarbons are ultimate carcinogens. nih.gov

For 7-substituted benz[a]anthracenes, such as the carcinogen 7-methylbenz[a]anthracene (7-MBA), metabolic activation is also considered to proceed via its bay-region dihydrodiol-epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov Studies comparing 7-MBA with 7-ethylbenz[a]anthracene (7-EBA) have shown that both are metabolized to dihydrodiols, with the 8,9-dihydrodiols being the predominant metabolites detected. nih.gov The 3,4- and 10,11-dihydrodiols were also identified for both compounds. nih.gov The covalent binding of these compounds to DNA in mouse skin suggests the involvement of a common type of bay-region dihydrodiol-epoxide intermediate. nih.gov

While direct experimental data for 7-(ethoxymethyl)benz[a]anthracene is not available, it is highly probable that it undergoes a similar metabolic activation pathway. The initial enzymatic epoxidation would likely occur at various positions on the aromatic ring system, followed by hydration to dihydrodiols. Subsequent epoxidation of the dihydrodiol, particularly in the bay region (the sterically hindered region between the 1 and 12 positions), would lead to the formation of the ultimate carcinogenic metabolite, a dihydrodiol epoxide.

Table 1: Key Metabolites in the Bay-Region Dihydrodiol Epoxide Pathway of Substituted Benz[a]anthracenes

| Precursor Compound | Key Intermediate Metabolites | Ultimate Reactive Intermediate (Presumed) |

|---|---|---|

| Benz[a]anthracene | trans-3,4-Dihydrodiol | Bay-region 1,2-epoxide of the trans-3,4-dihydrodiol nih.gov |

| 7-Methylbenz[a]anthracene | 3,4-Dihydrodiol, 8,9-Dihydrodiol, 10,11-Dihydrodiol nih.gov | trans-3,4-Dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide nih.gov |

| 7-Ethylbenz[a]anthracene | 3,4-Dihydrodiol, 8,9-Dihydrodiol, 10,11-Dihydrodiol nih.gov | Bay-region dihydrodiol-epoxide intermediate nih.gov |

Benzylic Carbocation Formation from Alkoxymethyl Precursors

In addition to the formation of dihydrodiol epoxides on the aromatic ring, the 7-(ethoxymethyl) substituent of Benz[a]anthracene, 7-(ethoxymethyl)- provides an alternative route for metabolic activation. This pathway involves the enzymatic hydroxylation of the methylene (B1212753) bridge, followed by the spontaneous or enzyme-catalyzed loss of the ethoxy group to form a highly reactive benzylic carbocation.

This mechanism is analogous to the metabolic activation of other PAHs bearing alkyl substituents at benzylic positions, such as 7-methylbenz[a]anthracene (7-MBA). The metabolism of 7-MBA can lead to the formation of 7-hydroxymethylbenz[a]anthracene (7-OHMBA). nih.gov This metabolite can then be further metabolized. While not explicitly detailed as forming a carbocation in the provided context, the formation of a hydroxymethyl group is the prerequisite for the generation of a benzylic carbocation through the loss of a leaving group (in this case, water after protonation, or a sulfate/glucuronide conjugate).

For 7-(ethoxymethyl)benz[a]anthracene, the metabolic sequence would likely be:

Oxidative O-dealkylation (O-de-ethylation) of the ethoxymethyl group to form a hydroxymethyl group.

Esterification of the resulting 7-hydroxymethyl group by sulfotransferases or other conjugating enzymes.

Heterolytic cleavage of the ester, leading to the formation of a stabilized benzylic carbocation.

This benzylic carbocation is a potent electrophile that can react readily with nucleophilic sites on cellular macromolecules, leading to the formation of adducts and initiating carcinogenic processes. The stability of this carbocation is enhanced by the extensive delocalization of the positive charge over the large aromatic system of the benz[a]anthracene nucleus.

Radical Cation Formation Mechanisms

A third potential pathway for the metabolic activation of 7-(ethoxymethyl)benz[a]anthracene involves the formation of a radical cation. This mechanism is initiated by a one-electron oxidation of the PAH molecule, a reaction that can be catalyzed by peroxidases, such as prostaglandin (B15479496) H synthase, in the presence of a hydroperoxide co-substrate, or by cytochrome P450 enzymes.

The formation of radical cations from polycyclic aromatic compounds has been documented. For instance, anthracene (B1667546) derivatives can form radical cations. rsc.org Once formed, the radical cation of 7-(ethoxymethyl)benz[a]anthracene can undergo several reactions:

Direct reaction with cellular nucleophiles: The radical cation itself can be electrophilic and react with DNA, RNA, or proteins.

Deprotonation: Loss of a proton from the radical cation can lead to the formation of a neutral radical, which can then be further oxidized to a carbocation or react with molecular oxygen to form peroxy radicals.

Reaction with water: The radical cation can react with water to form a hydroxylated derivative, which can then undergo further metabolism.

Molecular Mechanisms of Dna Adduct Formation by Metabolites of Benz a Anthracene, 7 Ethoxymethyl

Identification and Structural Characterization of DNA Adducts

The initial step in understanding the genotoxicity of a chemical compound is the identification and structural characterization of the DNA adducts it forms. This process typically involves determining which DNA bases are targeted and the precise chemical structure of the resulting adducts.

Nucleobase Selectivity in DNA Adduct Formation (e.g., Deoxyguanosine Adducts)

Research into related compounds, such as 7-methylbenz[a]anthracene (B135024), has shown a preference for the formation of adducts with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). However, no studies have been published that specifically identify the nucleobase selectivity of metabolites of Benz[a]anthracene, 7-(ethoxymethyl)-. Therefore, it is currently unknown which nucleobases are the primary targets for DNA adduct formation by this specific compound.

Stereochemistry and Conformational Aspects of Adducts

The stereochemistry and conformational properties of DNA adducts are critical determinants of their biological consequences, including their potential to induce mutations. For many polycyclic aromatic hydrocarbons, the formation of different stereoisomers of diol epoxide metabolites leads to adducts with distinct three-dimensional structures. There is currently no available information regarding the stereochemistry or conformational aspects of DNA adducts formed from Benz[a]anthracene, 7-(ethoxymethyl)-.

Spectroscopic Elucidation of Adduct Structures (e.g., NMR, High-Resolution Mass Spectrometry)

Modern spectroscopic techniques are indispensable for the definitive structural elucidation of DNA adducts. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are powerful tools for determining the precise chemical structure, including the site of attachment to the nucleobase and the stereochemical configuration of the adduct. A review of the literature indicates that no studies utilizing these techniques have been published for the DNA adducts of Benz[a]anthracene, 7-(ethoxymethyl)-.

Quantitative Assessment of DNA Binding Efficacy

Quantifying the extent of DNA adduct formation is crucial for assessing the genotoxic potential of a chemical. Various sensitive methods have been developed for this purpose.

Application of ³²P-Postlabeling Assay for Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, particularly those derived from bulky aromatic compounds. This technique allows for the detection of very low levels of DNA damage. There are no published studies that have employed the ³²P-postlabeling assay to assess DNA adduct formation by Benz[a]anthracene, 7-(ethoxymethyl)-.

High-Performance Liquid Chromatography (HPLC) for Adduct Profiling

High-Performance Liquid Chromatography (HPLC) is frequently used to separate and quantify different DNA adducts from a biological sample. This technique provides a profile of the various adducts formed and their relative abundance. To date, no HPLC-based studies have been reported for the analysis of DNA adducts originating from Benz[a]anthracene, 7-(ethoxymethyl)-.

Impact of DNA Adducts on DNA Replication Fidelity and Transcriptional Processes

The formation of covalent adducts between metabolites of Benz[a]anthracene, 7-(ethoxymethyl)- and cellular DNA represents a significant threat to genomic integrity. These bulky lesions can physically obstruct the progression of DNA and RNA polymerases, thereby interfering with the fundamental processes of replication and transcription. The cellular response to this type of DNA damage is complex, involving a dynamic interplay between DNA repair pathways and specialized DNA polymerases that can tolerate such lesions.

Lesion Recognition and Recruitment of DNA Repair Pathways

The primary cellular defense against bulky DNA adducts, such as those anticipated from 7-(ethoxymethyl)benz[a]anthracene metabolites, is the nucleotide excision repair (NER) pathway. The NER machinery does not recognize the specific chemical structure of the adduct itself, but rather the distortion it creates in the DNA double helix. nih.govnih.govactanaturae.ru The presence of a bulky lesion can disrupt the normal Watson-Crick base pairing and alter the helical structure of DNA, creating a recognizable substrate for the NER proteins. researchgate.net

The initial step in global genome NER (GG-NER) involves the recognition of this distortion by the XPC-RAD23B-CEN2 protein complex. This complex binds to the damaged DNA and initiates the assembly of the NER machinery. Following initial recognition, the transcription factor IIH (TFIIH) complex is recruited, which contains the helicase subunits XPB and XPD. These helicases unwind the DNA around the lesion, creating a bubble of approximately 30 nucleotides. This unwound structure allows for the verification of the damage and the subsequent recruitment of other NER factors, including XPA, RPA, and the endonucleases XPG and ERCC1-XPF, which incise the damaged strand on either side of the adduct. The resulting gap is then filled in by DNA polymerase, and the nick is sealed by DNA ligase.

Studies on other PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559), have shown that the efficiency of NER can be influenced by the specific structure and conformation of the DNA adduct. scispace.com Adducts that cause a greater distortion of the DNA helix are generally recognized and repaired more efficiently.

Modulation of DNA Polymerase Activity

Should a DNA adduct formed by a metabolite of 7-(ethoxymethyl)benz[a]anthracene escape detection by the NER pathway prior to DNA replication, it will pose a significant obstacle to the high-fidelity replicative DNA polymerases, such as polymerase δ and polymerase ε. These polymerases have highly constrained active sites that are unable to accommodate bulky lesions, leading to a stalling of the replication fork. nih.gov

Persistent stalling of the replication fork can trigger a cellular response known as translesion synthesis (TLS). This process involves the recruitment of specialized, low-fidelity DNA polymerases that are capable of replicating past damaged DNA templates. frontiersin.org Members of the Y-family of DNA polymerases, such as polymerase η, polymerase ι, and polymerase κ, as well as the B-family polymerase ζ, are key players in TLS.

The accuracy of nucleotide incorporation opposite a bulky adduct during TLS is highly dependent on the specific polymerase involved and the nature of the adduct. For instance, some TLS polymerases may preferentially insert an incorrect nucleotide opposite the damaged base, leading to a point mutation. The conformation of the adduct within the DNA, whether it resides in the major or minor groove, and how it is positioned within the active site of the polymerase, are critical determinants of the mutational outcome. nih.govuleth.ca For example, studies with adducts from other aromatic amines have shown that even minor differences in adduct structure can dramatically alter the fidelity of bypass by different polymerases. nih.gov

The table below summarizes the general roles of different DNA polymerases in response to bulky DNA adducts.

| DNA Polymerase Family | Specific Polymerase (Example) | Primary Function in Response to Bulky Adducts | Fidelity |

| B-family (Replicative) | Polymerase δ, Polymerase ε | High-fidelity replication of undamaged DNA; stalled by bulky adducts. | High |

| Y-family (Translesion) | Polymerase η, Polymerase ι, Polymerase κ | Bypass of DNA lesions, often in an error-prone manner. | Low |

| B-family (Translesion) | Polymerase ζ | Extension from a nucleotide inserted opposite a lesion by another TLS polymerase. | Low |

The interplay between high-fidelity replicative polymerases and low-fidelity TLS polymerases at the site of a 7-(ethoxymethyl)benz[a]anthracene-DNA adduct is a critical determinant of the ultimate biological consequences of the damage, including the potential for mutagenesis and carcinogenesis.

Genotoxicity and Mutagenicity Studies at the Cellular and Subcellular Levels

In Vitro Models for Genotoxicity Assessment

In vitro models are crucial for evaluating the genotoxic potential of chemical compounds in a controlled environment. These systems allow for the investigation of specific cellular and molecular mechanisms of toxicity.

Chinese Hamster Ovary (CHO) and V79 Chinese hamster lung cells are frequently used in genotoxicity testing due to their stable karyotype and high cloning efficiency. ca.gov Studies on benz[a]anthracene and its derivatives have utilized these cell lines to assess mutagenicity. For instance, the mutagenic activity of various benz[a]anthracene diol epoxides has been evaluated in V79 cells. nih.govresearchgate.net Research on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally similar compound, has also employed V79 cells to identify mutagenic metabolites. nih.govnih.gov These studies often require co-cultivation with a metabolic activation system, such as rodent liver homogenates (S9 mix) or feeder cells, as these cell lines have limited intrinsic metabolic capacity. nih.govnih.gov

Chromosomal aberration and micronucleus formation assays are standard cytogenetic tests to detect clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects of chemicals. The induction of chromosomal aberrations by DMBA has been demonstrated in bone marrow cells of rats. nih.gov While direct evidence for Benz(a)anthracene (B33201), 7-(ethoxymethyl)- is unavailable, the known clastogenic potential of related PAHs suggests that it could induce similar effects.

The in vitro micronucleus assay, which scores small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division, is a reliable indicator of chromosomal damage. researchgate.net Metabolically competent cell lines, such as rat hepatoma cells, have been shown to be effective in detecting the genotoxicity of compounds like benzo[a]pyrene (B130552) and DMBA through micronucleus induction. nih.gov Studies with DMBA in mouse models have also confirmed its ability to induce micronuclei in both bone marrow and peripheral blood cells. nih.gov

Table 1: Genotoxicity Endpoints for Benz[a]anthracene and Related Compounds

| Compound | Test System | Endpoint | Result |

|---|---|---|---|

| Benz[a]anthracene | Mammalian Cells | Mutation | Positive epa.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Chinese Hamster V79 Cells | Mutation | Positive nih.govnih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Rat Bone Marrow Cells | Chromosomal Aberrations | Positive nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Mouse Bone Marrow | Micronucleus Formation | Positive nih.gov |

Mutagenesis Assays and Mutation Spectra Analysis

Mutagenesis assays are designed to detect gene mutations, which are alterations in the DNA sequence of a gene. Understanding the types and frequencies of these mutations can provide insights into the mechanisms of carcinogenesis.

Forward mutation assays detect mutations in a gene that result in the loss of a specific protein's function. For example, assays using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus are common. Studies on 7-methylbenz[a]anthracene (B135024) have shown positive results in forward mutation assays using Chinese hamster lung V79 cells at the HPRT locus. ca.gov Similarly, various metabolites of DMBA have been tested for their mutagenic potential in V79 cells, characterized by resistance to ouabain (B1677812) and 6-thioguanine. nih.govnih.gov

The carcinogenicity of many PAHs is linked to their ability to form covalent adducts with DNA. nih.gov Following metabolic activation, reactive intermediates of PAHs can bind to DNA, forming these adducts. If not repaired, these adducts can lead to mutations during DNA replication. Studies on 7-methylbenz[a]anthracene have analyzed the formation of DNA adducts in mouse epidermis and have identified adducts formed from the bay-region diol-epoxides of the compound. nih.gov The level of this DNA binding has been correlated with the tumor-initiating activity of the hydrocarbon. nih.gov Research on a related compound, 7-hydroxymethyl-12-methylbenz(a)anthracene, has also focused on the formation of its DNA adducts as an intermediate in the binding of DMBA to epidermal DNA. nih.gov

Cellular Responses to Genotoxic Stress Induced by Benz[a]anthracene, 7-(ethoxymethyl)- Metabolites

When cells are exposed to genotoxic agents, they activate complex signaling pathways to arrest the cell cycle, initiate DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe. Exposure to genotoxic PAHs like DMBA can induce a p53-dependent cytotoxic response, leading to apoptosis. researchgate.netnih.gov Studies on DMBA have shown that it can induce apoptosis in murine pre-B cells through a caspase-8-dependent pathway. nih.gov This cellular stress response is a critical defense mechanism against the accumulation of mutations that could lead to cancer. The activation of the aryl hydrocarbon receptor (AhR) by compounds like DMBA is also a key event, modulating the expression of metabolic enzymes and influencing the toxic and carcinogenic effects of the compound. nih.gov

Activation of DNA Damage Checkpoint Pathways (e.g., p53, p21)

There is currently no specific information available in the reviewed scientific literature detailing the activation of DNA damage checkpoint pathways, such as the p53 and p21 pathways, in response to exposure to Benz(a)anthracene, 7-(ethoxymethyl)-.

For related compounds like benz(a)anthracene and 7,12-dimethylbenz(a)anthracene (DMBA), studies have shown that their metabolites can induce DNA damage, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate a host of target genes, including the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest. However, it is crucial to note that these findings cannot be directly extrapolated to Benz(a)anthracene, 7-(ethoxymethyl)- without specific experimental validation.

Mechanisms of Cell Cycle Arrest and Programmed Cell Death (Apoptosis) in Response to DNA Damage

Similarly, specific research on the mechanisms of cell cycle arrest and apoptosis induced by Benz(a)anthracene, 7-(ethoxymethyl)- is not available.

In studies involving other PAHs, the activation of the p53-p21 axis is a well-documented mechanism leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This pause in the cell cycle allows time for DNA repair mechanisms to correct the damage. If the DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis. This process is often mediated by p53-dependent upregulation of pro-apoptotic proteins. Again, the absence of direct studies on Benz(a)anthracene, 7-(ethoxymethyl)- means that its specific impact on these critical cellular processes remains uncharacterized.

Further research is necessary to elucidate the specific genotoxic and mutagenic profile of Benz(a)anthracene, 7-(ethoxymethyl)- and to determine its effects on cellular DNA damage response pathways.

Theoretical and Computational Chemistry Approaches to Benz a Anthracene, 7 Ethoxymethyl Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. For Benz[a]anthracene, 7-(ethoxymethyl)-, these calculations can reveal how the distribution of electrons influences its stability and susceptibility to chemical reactions.

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. libretexts.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. For electrophilic reactions, such as the initial enzymatic oxidation in metabolic activation, a higher energy HOMO indicates greater reactivity.

LUMO: The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons.

In the parent Benz[a]anthracene, the HOMO and LUMO are delocalized π-orbitals characteristic of aromatic systems. utdallas.edu The introduction of a 7-(ethoxymethyl)- group is expected to perturb this electronic structure. The ethoxy group is generally considered electron-donating, which would likely raise the energy of the HOMO. This increase in HOMO energy suggests that Benz[a]anthracene, 7-(ethoxymethyl)- may be more susceptible to oxidative metabolism compared to the unsubstituted parent compound.

| Compound | HOMO Energy (Relative) | LUMO Energy (Relative) | Energy Gap (HOMO-LUMO) | Predicted Reactivity |

| Benz[a]anthracene (Parent) | Base | Base | Base | Moderate |

| 7-Methylbenz[a]anthracene (B135024) | Higher than parent | Slightly Higher | Smaller | Higher |

| Benz[a]anthracene, 7-(ethoxymethyl)- (Predicted) | Higher than parent | Slightly Higher | Smaller | Higher |

This table presents a qualitative comparison based on the known electronic effects of substituents on the Benz[a]anthracene core structure.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting how a molecule will interact with other molecules, including biological receptors and enzymes. researchgate.net

For the Benz[a]anthracene skeleton, the ESP is characterized by negative potential above and below the planar aromatic rings, which is typical for PAHs. acs.org The introduction of the 7-(ethoxymethyl)- substituent introduces a significant feature. The oxygen atom of the ethoxy group is highly electronegative, creating a localized region of strong negative electrostatic potential. This region could act as a hydrogen bond acceptor, potentially influencing the molecule's orientation within an enzyme's active site and thereby affecting the regioselectivity of its metabolism.

Computational Modeling of Metabolic Activation Pathways

The biological activity of many PAHs is dependent on their metabolic activation into reactive intermediates that can bind to DNA. researchgate.net Computational modeling is instrumental in elucidating these complex pathways. The prevailing theory for benz[a]anthracene derivatives involves the formation of diol epoxides in the "bay region" of the molecule. nih.govresearchgate.net

Metabolic activation is often initiated by cytochrome P450 enzymes, which catalyze epoxidation reactions at various double bonds on the PAH skeleton. researchgate.net Computational chemists can model these reactions and calculate the energy barriers for forming different epoxides by performing a transition state analysis. Lower activation energy barriers indicate preferred pathways.

For Benz[a]anthracene, epoxidation can occur at several locations, but the pathway leading to carcinogenic activity is believed to involve the formation of a diol epoxide on the angular benzo-ring (the bay region). nih.govnih.gov The presence of the 7-(ethoxymethyl)- group could influence the transition states for epoxidation in two ways:

Steric Effects: The bulk of the substituent may hinder the approach of the enzyme to the nearby 5-6 double bond (the K-region).

Electronic Effects: The electron-donating nature of the substituent can increase the nucleophilicity of the aromatic system, potentially lowering the activation energy for epoxidation at specific sites.

Calculations for related methylated derivatives have shown that substrate reactivities can successfully predict the major metabolites formed. nih.gov

Following the formation of a diol epoxide, the epoxide ring can be opened, often catalyzed by an acidic environment, to form a highly reactive carbocation. researchgate.net The stability of this carbocation is considered a critical factor in determining the carcinogenic potential of a PAH derivative. nih.govnih.gov More stable carbocations have a longer lifetime, increasing the probability of reacting with cellular nucleophiles like DNA.

Computational studies on benz[a]anthracene derivatives consistently show that carbocations formed in the bay region are particularly stable due to the extensive delocalization of the positive charge throughout the π-electron system. researchgate.netnih.govacs.org The 7-(ethoxymethyl)- group is positioned at the benzylic carbon adjacent to the bay region. A carbocation at the benzylic position (C7) would be significantly stabilized by the inductive effect of the alkyl chain and, more importantly, potentially through resonance participation of the lone pair electrons on the oxygen atom. This enhanced stability would predict a higher reactivity for the corresponding diol epoxide intermediate.

| Carbocation Origin | Relative Stability (Gas Phase) | Key Stabilizing Factors |

| Benz[a]anthracene (Bay Region) | Base | π-Delocalization |

| 7-Methylbenz[a]anthracene (Bay Region) | Higher than parent | π-Delocalization, Inductive Effect, Hyperconjugation |

| Benz[a]anthracene, 7-(ethoxymethyl)- (Bay Region, Predicted) | Significantly Higher | π-Delocalization, Inductive Effect, Oxygen Lone Pair Resonance |

This table provides a qualitative comparison of predicted carbocation stabilities based on established principles of substituent effects.

Structure-Activity Relationship (SAR) Modeling for Benz[a]anthracene Derivatives

Structure-Activity Relationship (SAR) modeling attempts to correlate specific structural features or calculated molecular properties of a series of compounds with their biological activity. nih.gov For benz[a]anthracene derivatives, computational SAR studies have been pivotal in understanding their carcinogenicity. researchgate.net

Quantum chemical calculations provide a range of descriptors that can be used in SAR models. Studies have demonstrated strong correlations between carcinogenic potency and computationally derived parameters such as:

Reactivity towards bay region epoxidation: The ease of forming the initial diol epoxide intermediate. nih.gov

Stability of the bay region carbocation: The ease of forming the ultimate carcinogenic electrophile from the diol epoxide. nih.govresearchgate.net

Local atomic properties: Quantum chemical indices like local atomic hardness at specific atoms in the benz[a]anthracene skeleton have been correlated with carcinogenic activity. researchgate.netresearchgate.net

These models, developed using data from unsubstituted and methylated benz[a]anthracenes, provide a framework for predicting the potential activity of less-studied derivatives. nih.gov Based on the principles discussed—enhanced susceptibility to oxidation (inferred from HOMO energy) and increased stability of the critical carbocation intermediate—an SAR model would likely predict Benz[a]anthracene, 7-(ethoxymethyl)- to be a biologically active compound.

Influence of Ethoxymethyl Substitution on Reactivity Profiles

The introduction of an ethoxymethyl group at the 7-position of the benz[a]anthracene skeleton is predicted to significantly alter its electronic properties and, consequently, its reactivity profile. Computational chemistry provides powerful tools to predict these changes by examining the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

The ethoxymethyl group (-CH₂OCH₂CH₃) is generally considered an electron-donating group due to the inductive effect of the alkyl chain and the resonance effect of the ether oxygen. This electron-donating nature increases the electron density of the aromatic system, which can be visualized through calculated electron density maps. An increase in electron density, particularly at specific sites, can enhance the susceptibility of the molecule to electrophilic attack, a key step in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. It is anticipated that the electron-donating ethoxymethyl group will raise the energy of the HOMO and slightly alter the LUMO energy, leading to a smaller HOMO-LUMO gap compared to the unsubstituted benz[a]anthracene. A smaller energy gap generally implies higher reactivity.

Furthermore, the substitution is expected to influence the stability of carbocation intermediates that are formed during metabolic activation. nih.gov The formation of a diol epoxide in the "bay region" is a widely accepted pathway for the activation of many carcinogenic PAHs. nih.govnih.gov The ethoxymethyl group at the 7-position, being in proximity to the bay region, can electronically stabilize the formation of a carbocation at the benzylic position, thereby facilitating the opening of the epoxide ring, a critical step in the formation of DNA adducts. nih.gov

Table 1: Predicted Electronic Properties of Benz[a]anthracene and its 7-substituted Derivatives

| Compound | Substituent at C7 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|---|

| Benz[a]anthracene | -H | -5.50 | -1.20 | 4.30 | Moderate |

| 7-methylbenz[a]anthracene | -CH₃ | -5.45 | -1.18 | 4.27 | High |

| Benz[a]anthracene, 7-(ethoxymethyl)- | -CH₂OCH₂CH₃ | -5.42 | -1.19 | 4.23 | Very High |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on computational chemistry principles.

Prediction of DNA Binding Sites and Affinity through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benz[a]anthracene, 7-(ethoxymethyl)-, molecular docking can be utilized to predict how its ultimate carcinogenic metabolite, likely a diol epoxide, interacts with DNA.

Following the established metabolic activation pathways for similar PAHs, it is hypothesized that Benz[a]anthracene, 7-(ethoxymethyl)- is metabolized to a bay-region diol epoxide. nih.govnih.gov This reactive electrophile can then form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. scispace.comnih.gov The primary targets for such adducts are the exocyclic amino groups of guanine (B1146940) and adenine. nih.gov

Molecular docking simulations would involve placing the putative diol epoxide of Benz[a]anthracene, 7-(ethoxymethyl)- into the active site of a DNA molecule (typically a short oligonucleotide sequence) and calculating the binding energy for various possible orientations and conformations. The results of these simulations can predict the most likely binding sites (e.g., major groove vs. minor groove) and the specific nucleotide bases that are most susceptible to adduction.

The binding affinity, often expressed as a docking score or binding free energy, is a key output of these simulations. A lower binding energy generally indicates a more stable complex and a higher binding affinity. The ethoxymethyl substituent, with its size and flexibility, may influence the binding affinity and the conformation of the DNA adduct. It could potentially lead to greater distortion of the DNA helix compared to smaller substituents, which might have implications for the efficiency of DNA repair mechanisms. nih.gov

Table 2: Hypothetical Molecular Docking Results for the Diol Epoxide of Benz[a]anthracene, 7-(ethoxymethyl)- with a DNA Decamer

| Binding Site | Interacting DNA Base | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Major Groove | Guanine (N7) | -9.8 | Covalent bond, hydrogen bonding |

| Major Groove | Adenine (N6) | -9.2 | Covalent bond, van der Waals forces |

| Minor Groove | Guanine (N2) | -8.5 | Covalent bond, steric hindrance |

| Intercalation | - | -7.1 | Pi-stacking, van der Waals forces |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from molecular docking studies.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data on the analytical methodologies for the chemical compound Benz(a)anthracene (B33201), 7-(ethoxymethyl)- to generate the detailed article as requested.

The existing research predominantly focuses on the parent compound, Benz(a)anthracene, and its more common derivatives, such as 7-methylbenz[a]anthracene. Detailed experimental procedures, research findings, and data tables concerning the chromatographic and mass spectrometric analysis of Benz(a)anthracene, 7-(ethoxymethyl)-, its specific metabolites, and adducts are not available in the reviewed sources.

Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "Benz(a)anthracene, 7-(ethoxymethyl)-" is not possible at this time without resorting to speculation or improperly applying data from related but distinct compounds.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Methods for Mechanistic Studies

Mechanistic studies are crucial for understanding the formation and behavior of "BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-" adducts and reaction pathways. NMR, UV-Visible, and fluorescence spectroscopy provide detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adduct Structures

For instance, ¹H and ¹³C NMR spectroscopy have been extensively used to determine the three-dimensional structures of DNA adducts of other benz(a)anthracene (B33201) derivatives. These studies can identify the specific atoms involved in the covalent bonding between the PAH and the biological macromolecule, as well as the conformational changes that occur upon adduct formation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals of a "BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-" adduct, providing unambiguous evidence of its structure.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for a BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)- DNA Adduct

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons (Benz[a]anthracene core) | 7.5 - 9.0 | Multiplets | Shifts would be significantly altered upon adduct formation compared to the parent molecule. |

| Methylene (B1212753) Protons (-CH₂-O-) | 4.5 - 5.0 | Singlet or AB quartet | Position is sensitive to the local chemical environment and conformation. |

| Ethoxy Protons (-O-CH₂-CH₃) | 3.5 - 4.0 (quartet), 1.2 - 1.5 (triplet) | Quartet, Triplet | Characteristic signals of the ethoxy group. |

| DNA Protons (e.g., deoxyribose) | 1.5 - 6.5 | Various | Shifts can indicate conformational changes in the DNA backbone upon adduction. |

This table is illustrative and based on general principles of NMR spectroscopy as applied to PAH-DNA adducts. Actual chemical shifts would need to be determined experimentally.

UV-Visible and Fluorescence Spectroscopy for Reaction Monitoring

UV-Visible and fluorescence spectroscopy are powerful techniques for monitoring the kinetics and progress of chemical reactions involving "BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-". These methods are highly sensitive and can provide real-time information about the consumption of reactants and the formation of products.

UV-Visible Spectroscopy

The extended π-system of the benz(a)anthracene core gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. Any reaction that modifies this chromophore, such as the formation of an adduct, will result in a change in the UV-Visible absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the reaction progress can be followed over time. This allows for the determination of reaction rates and the investigation of reaction mechanisms. For example, the disappearance of the characteristic absorbance of "BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-" could be monitored to study its metabolic activation or its reaction with a nucleophile.

Fluorescence Spectroscopy

Many polycyclic aromatic hydrocarbons, including benz(a)anthracene and its derivatives, are highly fluorescent. Fluorescence spectroscopy is often more sensitive than UV-Visible absorption spectroscopy. The fluorescence emission spectrum is sensitive to the local environment of the fluorophore. Therefore, the formation of an adduct with a macromolecule like DNA can lead to significant changes in the fluorescence properties, such as a shift in the emission maximum, a change in the fluorescence quantum yield, or fluorescence quenching. These changes can be used to monitor the binding of "BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-" to its target and to study the kinetics of such interactions.

Table 2: Spectroscopic Properties for Reaction Monitoring of Benz(a)anthracene Derivatives

| Compound | λmax (Absorption) (nm) | λmax (Emission) (nm) | Quantum Yield (Φf) |

| Benz(a)anthracene | ~287, 345, 363, 384 | ~385, 407, 431 | ~0.2 |

Data for the parent compound Benz(a)anthracene is provided for illustrative purposes. The ethoxymethyl substituent at the 7-position is expected to cause slight shifts in the absorption and emission maxima.

By utilizing these advanced spectroscopic methodologies, researchers can gain a detailed understanding of the chemical behavior of "BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-", from the intricate structures of its adducts to the dynamics of its chemical transformations.

Mechanistic Studies of Carcinogenesis in Experimental Systems

Investigation of Tumor Initiation and Promotion in Animal Models (e.g., Mouse Skin, Rat Mammary Gland)

Studies on analogous 7-substituted benz[a]anthracenes in animal models, primarily mouse skin and rat mammary glands, have been instrumental in defining their roles as tumor initiators and promoters. For instance, 7-methylbenz[a]anthracene (B135024) is a potent initiator of skin tumors in mice. Its application is followed by a promoting agent to induce tumor development.

In contrast, the tumor-promoting ability of some 7-substituted derivatives has been investigated. For example, 7-hydroxymethylbenz[a]anthracene, a potential metabolite of 7-methylbenz[a]anthracene, has been shown to be a weak tumor promoter in mouse skin initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) nih.gov. One study on Charles River CD-1 mice treated with 7-hydroxymethylbenz[a]anthracene for 82 weeks after initiation with DMBA resulted in only 16 tumors in eight of the thirty surviving animals nih.gov. This suggests that while it may have some promoting activity, it is not a potent promoter.

Considering these findings, it is plausible that 7-(ethoxymethyl)benz[a]anthracene possesses tumor-initiating properties, similar to other 7-alkylated benz[a]anthracenes. Its capacity as a tumor promoter would require specific investigation but might be expected to be modest, akin to the hydroxymethyl derivative.

Tumorigenicity of 7-Substituted Benz[a]anthracene Derivatives in Mouse Skin Models

| Compound | Role in Carcinogenesis | Animal Model | Findings |

|---|---|---|---|

| 7-methylbenz[a]anthracene | Initiator | SENCAR Mouse | Topical application followed by a promoter leads to skin tumor development. |

| 7-hydroxymethylbenz[a]anthracene | Weak Promoter | Charles River CD-1 Mouse | Long-term application after DMBA initiation resulted in a low tumor incidence. nih.gov |

| 7-bromomethylbenz[a]anthracene | Initiator and Promoter | SENCAR Mouse | Demonstrated both modest tumor-initiating and powerful tumor-promoting activities. nih.gov |

Elucidation of Molecular Pathways Linking DNA Damage to Neoplastic Transformation

The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene and its derivatives is intrinsically linked to their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations in critical genes and initiate the process of neoplastic transformation.

For 7-substituted benz[a]anthracenes, a key pathway involves the formation of a reactive electrophile at the 7-methyl group. For instance, 7-hydroxymethylbenz[a]anthracene can be further metabolized to a reactive sulfate (B86663) ester, which is a potent mutagen oup.com. This reactive ester can then bind covalently to DNA oup.com. Mutagenicity studies using the Salmonella reverse mutation assay have shown that 7-methoxymethyl-B[a]A, a close analog of the ethoxymethyl derivative, exhibits mutagenic activity in the presence of a metabolic activation system (S-9) nih.gov. This indicates that metabolic activation is necessary for its genotoxic effects.

The binding of these reactive metabolites to DNA is a critical initiating event. Studies with 7-hydroxymethylbenz[a]anthracene and 7-acetoxymethylbenz[a]anthracene have demonstrated that their binding to calf thymus DNA is significantly enhanced by microsomal enzymes nih.gov. The formation of DNA adducts by 7-methylbenz[a]anthracene in mouse epidermis has been analyzed, revealing that the primary adducts are formed from the bay-region diol-epoxides of the compound nih.gov. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in proto-oncogenes or tumor suppressor genes, a crucial step towards cancer.

Unified Theory and Meso-Region Theory of Polycyclic Aromatic Hydrocarbon Carcinogenesis in the Context of Substituted Benz[a]anthracenes

The carcinogenicity of substituted benz[a]anthracenes can be understood within the framework of the Unified Theory and the Meso-Region Theory of PAH carcinogenesis. The meso-region, which in benz[a]anthracene corresponds to the L-region (positions 7 and 12), is a site of high chemical reactivity.

The Unified Theory of PAH Carcinogenicity posits that the introduction of a reactive group at a meso-methyl position is a critical step in the activation of methylated PAHs. This theory is supported by the high carcinogenic activity of compounds like 7,12-dimethylbenz[a]anthracene. For 7-substituted benz[a]anthracenes, the 7-position is part of this reactive meso-region.

The Meso-Region Theory further elaborates that the carcinogenic activity of PAHs is related to the formation of a reactive benzylic carbonium ion at the meso-position. For compounds like 7-(ethoxymethyl)benz[a]anthracene, it is hypothesized that metabolic activation would lead to the formation of a reactive species at the 7-methylene group. This is supported by studies on 7-hydroxymethylbenz[a]anthracene, where a highly reactive sulfate ester is formed, which then generates a benzylic carbonium ion that binds to DNA oup.com. The ethoxy group in 7-(ethoxymethyl)benz[a]anthracene could potentially be a leaving group following metabolic activation, leading to a similar reactive intermediate.

Role of Benz[a]anthracene, 7-(ethoxymethyl)- and its Metabolites in Specific Organotropism in Animal Studies

The target organ for the carcinogenic action of a chemical, its organotropism, is determined by a complex interplay of its absorption, distribution, metabolism, and excretion. While specific data for 7-(ethoxymethyl)benz[a]anthracene is not available, studies with other 7-substituted benz[a]anthracenes provide valuable insights.

For instance, a study on the organ-specific distribution of 7-chlorinated benz[a]anthracene in rats showed dose-dependent accumulation in the liver, muscle, kidney, spleen, heart, and lung, with concentrations being higher than that of the parent compound, benz[a]anthracene nih.gov. This suggests that substitution at the 7-position can significantly influence the pharmacokinetic properties of the molecule. The chlorinated derivative also specifically regulated several cytochrome P450 genes in the heart nih.gov.

The newborn mouse lung adenoma model has been used to assess the tumorigenicity of 7,12-dimethylbenz[a]anthracene and its hydroxymethylated derivatives, where they were found to induce lung adenomas and, in some cases, liver tumors nih.gov. The metabolism of 7-ethylbenz[a]anthracene has been studied in rat liver microsomal preparations, indicating that the liver is a primary site of metabolism for 7-alkylated benz[a]anthracenes nih.gov.

Based on these findings, it is reasonable to predict that 7-(ethoxymethyl)benz[a]anthracene and its metabolites would likely target organs with high metabolic activity, such as the liver and lungs. However, the specific nature of the ethoxymethyl group could influence its distribution and lead to a unique pattern of organotropism that would require dedicated experimental investigation.

Interactions with Cellular Receptors and Signaling Pathways Non Genotoxic

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Expression Modulation

Polycyclic aromatic hydrocarbons are well-documented ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov The metabolism of many PAHs, including DMBA, is highly dependent on the activation of the AhR. researchgate.net Upon binding of a ligand like a PAH derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, and CYP1B1. nih.gov

Alkylation of benz(a)anthracene (B33201) has been shown to affect AhR2 transactivation in a position-dependent manner in early-life stage zebrafish. nih.gov While direct evidence for 7-(ethoxymethyl)benz(a)anthracene is not available, it is plausible that it would also act as an AhR agonist. The binding affinity and subsequent gene activation would be influenced by the size and electronic properties of the ethoxymethyl group. Activation of the AhR signaling pathway by benzanthrone, an oxidized PAH, has been shown to increase tyrosinase enzyme activity and melanin (B1238610) synthesis. nih.gov In fish, hydroxylated metabolites of benz(a)anthracene have been shown to induce the expression of apoptosis-related genes in the liver, indicating that metabolites can also modulate gene expression. nih.gov

| Finding | Implication for Benz(a)anthracene, 7-(ethoxymethyl)- | References |

| PAHs are known ligands for the Aryl Hydrocarbon Receptor (AhR). | Likely to act as an AhR agonist. | nih.govnih.gov |

| DMBA metabolism is dependent on AhR activation. | Its metabolism is likely initiated by AhR binding. | researchgate.net |

| AhR activation leads to the induction of CYP1A1, CYP1A2, and CYP1B1. | Expected to induce the expression of these xenobiotic-metabolizing enzymes. | nih.gov |

| Alkylation of benz(a)anthracene influences AhR2 transactivation. | The ethoxymethyl group will influence its binding affinity and downstream effects. | nih.gov |

Modulation of Endogenous Enzyme Activities and Xenobiotic Metabolism

The activation of AhR by PAHs directly leads to the modulation of endogenous enzyme activities, particularly those involved in xenobiotic metabolism. The induction of CYP1A1, CYP1A2, and CYP1B1 is a hallmark of PAH exposure. nih.govnih.gov These enzymes play a crucial role in the metabolic activation of PAHs, converting them into more reactive intermediates such as dihydrodiols and diol-epoxides. nih.gov For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) by rat liver microsomes results in the formation of various hydroxylated and dihydrodiol metabolites. nih.govnih.gov

Interestingly, a study on 7-chlorinated benz[a]anthracene showed that it selectively induced hepatic CYP1A2 in rats, whereas the parent compound, benz(a)anthracene, induced CYP1A1, CYP1A2, and CYP1B1. nih.gov This suggests that substitution at the 7-position can significantly alter the pattern of CYP induction. Furthermore, hydroxylated metabolites of DMBA have been shown to compete with the parent compound for metabolism by cytochromes P-450, with the binding affinities of the hydroxylated derivatives being higher than that of DMBA itself. nih.gov Given that 7-(ethoxymethyl)benz(a)anthracene is likely metabolized to a hydroxymethyl derivative, it is plausible that it and its metabolites could modulate the activity of various CYP isoforms, thereby affecting not only its own metabolism but also that of other xenobiotics.

| Enzyme Family | Effect of Related PAHs | Potential Effect of Benz(a)anthracene, 7-(ethoxymethyl)- | References |

| Cytochrome P450 (CYP) | Induction of CYP1A1, CYP1A2, CYP1B1. | Likely to induce a specific profile of CYP enzymes. | nih.govnih.gov |

| Cytochrome P450 (CYP) | Hydroxylated metabolites can inhibit the metabolism of the parent compound. | Its metabolites may compete with and inhibit the metabolism of the parent compound and other xenobiotics. | nih.gov |

| Phase II Enzymes | Increased activities of glutathione (B108866) S-transferase and NAD(P)H:quinone oxidoreductase-1. | May induce phase II enzymes as part of the cellular response to xenobiotic exposure. | nih.gov |

Investigation of Oxidative Stress Induction and Cellular Antioxidant Responses

The metabolism of PAHs is intrinsically linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govresearchgate.net The enzymatic cycling of PAH quinones, which can be formed during metabolism, can lead to the production of superoxide (B77818) anions and other ROS. Studies on benz(a)anthracene have demonstrated its ability to cause oxidative damage to lymphocyte DNA, an effect that can be mitigated by antioxidants. nih.govjeb.co.in This suggests that exposure to benz(a)anthracene and its derivatives can lead to a state of oxidative stress.

In response to oxidative stress, cells activate antioxidant defense mechanisms. This includes the upregulation of antioxidant enzymes such as catalase and glutathione-S-transferase, and an increase in the levels of non-enzymatic antioxidants like glutathione. researchgate.netnih.gov However, prolonged or high-level exposure to PAHs can overwhelm these defenses, leading to cellular damage. In studies with anthracene (B1667546) and benz(a)anthracene, a significant decrease in catalase and glutathione-S-transferase activities and low glutathione levels were observed after treatment. researchgate.netnih.gov Therefore, it is anticipated that 7-(ethoxymethyl)benz(a)anthracene could also induce oxidative stress and elicit a cellular antioxidant response.

| Parameter | Observed Effect with Benz(a)anthracene | Anticipated Effect of Benz(a)anthracene, 7-(ethoxymethyl)- | References |

| Reactive Oxygen Species (ROS) | Increased production. | Likely to induce ROS production through its metabolism. | nih.govjeb.co.in |

| DNA Damage | Oxidative damage to lymphocyte DNA. | Potential to cause oxidative DNA damage. | nih.govjeb.co.in |

| Antioxidant Enzymes (Catalase, GST) | Decreased activity after prolonged exposure. | May initially induce and then deplete antioxidant enzyme activity. | researchgate.netnih.gov |

| Glutathione (GSH) | Depletion of levels. | Could lead to the depletion of cellular glutathione. | researchgate.netnih.gov |

Potential Interaction as Pseudosubstrates for Steroid Hydroxylases

Certain PAHs and their metabolites can act as pseudosubstrates for steroid hydroxylases. nih.gov This means they can bind to the active site of these enzymes but are not metabolized in the same way as the endogenous steroid substrates. This interaction can have two major consequences: competitive inhibition of steroid hormone metabolism and the uncoupling of the enzyme's catalytic cycle, leading to the production of ROS such as superoxide anions and hydrogen peroxide. nih.gov

A study on DMBA and its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene, proposed that these compounds act as pseudosubstrates for steroid hydroxylases, initiating peroxidative damage in cultured rat adrenal cells. nih.gov This interaction was linked to the observed cytotoxicity. Given the structural similarity, it is conceivable that 7-(ethoxymethyl)benz(a)anthracene, or more likely its hydroxymethyl metabolite, could also interact with steroid hydroxylases. Such an interaction could disrupt steroidogenesis and contribute to cellular toxicity through the generation of oxidative stress.

| Enzyme | Interaction with Related PAHs | Potential Interaction with Benz(a)anthracene, 7-(ethoxymethyl)- | References |

| Steroid Hydroxylases | Act as pseudosubstrates, leading to ROS production. | Its metabolites may act as pseudosubstrates, uncoupling the catalytic cycle. | nih.gov |

| Steroid Hydroxylases | Inhibition of steroidogenesis. | Could potentially inhibit the metabolism of endogenous steroids. | nih.gov |

Environmental Research Contexts and Analytical Detection in Relevant Matrices

Sources of Substituted Benz[a]anthracenes in Environmental Research Samples

Substituted benz[a]anthracenes are not typically produced commercially but are formed as unintentional byproducts of incomplete combustion of organic materials. rivm.nltpsgc-pwgsc.gc.ca Their presence in environmental samples is a direct indicator of pyrogenic pollution.

Combustion Byproducts: Incomplete combustion of fossil fuels and biomass is a primary source of a wide array of PAHs and their substituted derivatives. nih.govnih.govtandfonline.comepa.gov Oxygenated PAHs (OPAHs), which include compounds with functional groups containing oxygen, are a significant class of substituted PAHs found in combustion emissions. nih.govnih.gov For instance, benz[a]anthracene-7,12-dione is a known OPAH. nih.gov The formation and emission of these compounds are influenced by factors such as the type of fuel, the amount of available oxygen, and the combustion temperature. tandfonline.com Research on indoor solid fuel combustion has shown that the emission factors for OPAHs can be significantly higher than for the parent PAHs, indicating a potential for the formation of various substituted derivatives. nih.gov